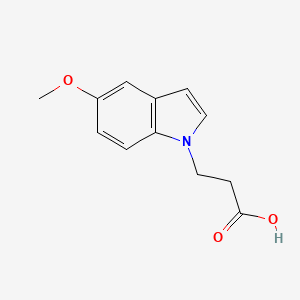

Ácido 3-(5-metoxil-1H-indol-1-il)propanoico

Descripción general

Descripción

3-(5-Methoxy-1H-indol-1-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Synthesis

- Synthesis of Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its indole structure is particularly valuable in medicinal chemistry for developing novel therapeutic agents.

| Application | Description |

|---|---|

| Organic Synthesis | Used to create derivatives with enhanced biological activity. |

| Reaction Mechanisms | Studied to understand reaction pathways involving indole derivatives. |

Biological Applications

Biological Activity

Research indicates that 3-(5-methoxy-1H-indol-1-yl)propanoic acid exhibits significant biological activities, including:

- Antimicrobial Properties : Investigated for its efficacy against various bacterial strains.

- Anticancer Activity : Demonstrated potential in inhibiting cancer cell proliferation in vitro.

| Biological Activity | Mechanism |

|---|---|

| Antimicrobial | Inhibits bacterial growth through cell wall disruption. |

| Anticancer | Induces apoptosis in cancer cells via mitochondrial pathways. |

Medical Applications

Therapeutic Potential

The compound has shown promise in several therapeutic areas:

- Neuroprotection : Exhibits protective effects against neurotoxicity, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. It acts by modulating oxidative stress and inflammation pathways.

| Therapeutic Area | Observed Effects |

|---|---|

| Neurodegenerative Disorders | Reduces oxidative stress and inflammation. |

| Mood Regulation | Modulates neurotransmitter systems, potentially alleviating depressive symptoms. |

Case Studies

-

Neuroprotective Effects

- A study demonstrated that 3-(5-methoxy-1H-indol-1-yl)propanoic acid significantly reduced neuronal death in SH-SY5Y cells exposed to oxidative stress. The compound was found to inhibit monoamine oxidase B, an enzyme linked to neurodegeneration, suggesting its potential as a treatment for Parkinson's disease .

-

Anticancer Activity

- In vitro studies showed that this compound exhibited a strong inhibitory effect on human cancer cell lines, with an IC50 value indicating potent anticancer activity. Further investigations are needed to elucidate the specific mechanisms involved .

Industrial Applications

Material Science

The compound is also explored for its potential use in developing new materials and chemical processes:

- Organic Electronics : Investigated for applications in organic light-emitting diodes (OLEDs) due to its electronic properties.

| Industrial Application | Description |

|---|---|

| Organic Electronics | Potential use in OLEDs and other electronic devices. |

Mecanismo De Acción

Target of Action

The primary target of 3-(5-methoxy-1H-indol-1-yl)propanoic acid is the Peroxisome proliferator-activated receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis .

Mode of Action

3-(5-methoxy-1H-indol-1-yl)propanoic acid interacts with PPARs, specifically PPARα, PPARγ, and PPARδ . The compound’s interaction with these receptors modulates their activities, leading to changes in the transcription of specific genes . This modulation can result in various biological effects, depending on the specific genes affected .

Biochemical Pathways

The compound’s interaction with PPARs affects several biochemical pathways. For instance, PPARs are involved in the regulation of fatty acid storage and glucose metabolism . Therefore, the compound’s action on PPARs can influence these metabolic processes .

Result of Action

The molecular and cellular effects of 3-(5-methoxy-1H-indol-1-yl)propanoic acid’s action are diverse, given the wide range of biological processes regulated by PPARs. For example, the compound has shown beneficial effects on glucose, triglycerides, cholesterol, body weight, and other metabolic parameters in animal models of obesity and diabetes .

Análisis Bioquímico

Biochemical Properties

It has been found to interact with the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that binds peroxisome proliferators such as hypolipidemic drugs and fatty acids .

Cellular Effects

It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism due to its interaction with PPARγ .

Molecular Mechanism

It is known to interact with PPARγ . Once activated by a ligand, PPARγ binds to DNA specific PPAR response elements, which could potentially influence gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxy-1H-indol-1-yl)propanoic acid typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.

Attachment of the Propanoic Acid Moiety: The propanoic acid moiety can be attached through a Friedel-Crafts acylation reaction, where the indole ring reacts with a propanoic acid derivative in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for 3-(5-methoxy-1H-indol-1-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Análisis De Reacciones Químicas

Types of Reactions

3-(5-Methoxy-1H-indol-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2- and 3-positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

5-Methoxyindole-3-acetic acid: A derivative with similar structural features but different biological activities.

Indole-3-propionic acid: Known for its antioxidant properties and potential neuroprotective effects.

Uniqueness

3-(5-Methoxy-1H-indol-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 5-position and propanoic acid moiety at the 1-position differentiate it from other indole derivatives, making it a valuable compound for various research and industrial applications .

Actividad Biológica

3-(5-Methoxy-1H-indol-1-yl)propanoic acid, an indole derivative, has garnered attention due to its significant biological activities, particularly in the context of neuroprotection and metabolic regulation. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a propanoic acid moiety linked to a methoxy-substituted indole ring. Its molecular formula is with a molar mass of 233.24 g/mol. The presence of the methoxy group at the 5-position enhances its reactivity and biological activity.

3-(5-Methoxy-1H-indol-1-yl)propanoic acid primarily interacts with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . This receptor plays a crucial role in regulating glucose and lipid metabolism, inflammation, and cellular differentiation. The compound acts as a ligand for PPARγ, leading to:

- Gene Regulation : Modulation of genes involved in metabolic pathways.

- Cell Signaling : Influence on signaling pathways related to metabolism and inflammation.

Biochemical Pathways

The interaction with PPARγ suggests that this compound may affect several biochemical pathways, particularly those related to lipid metabolism and inflammatory responses. It has been shown to improve metabolic parameters such as glucose levels, triglycerides, and cholesterol.

Neuroprotective Effects

Research indicates that 3-(5-methoxy-1H-indol-1-yl)propanoic acid possesses neuroprotective properties:

- Oxidative Stress Protection : It exhibits antioxidant activity that protects neurons from oxidative damage, which is critical in neurodegenerative diseases like Alzheimer's and Parkinson's .

- Monoamine Oxidase B Inhibition : The compound inhibits monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative disorders .

Interaction with Cannabinoid Receptors

Studies have shown that this compound binds to both CB1 and CB2 cannabinoid receptors, suggesting potential roles in modulating pain perception, mood regulation, and appetite control.

Pharmacokinetics

The pharmacokinetic profile of 3-(5-methoxy-1H-indol-1-yl)propanoic acid is influenced by factors such as:

- Bioavailability : Determines how effectively the compound reaches its target sites.

- Stability : Affected by environmental conditions like pH and temperature.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-(5-methoxy-1H-indol-1-yl)propanoic acid, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Indole-3-propionic acid | Indole ring with propanoic acid | Known for strong neuroprotective effects |

| 5-Methoxyindolecarboxylic acid | Methoxy group on indole ring | Exhibits antioxidant properties |

| Indole-2-carboxamide | Indole ring with carboxamide group | Demonstrates broad biological activities |

These comparisons highlight how variations in functional groups influence biological activity and therapeutic potential.

Case Studies

Several studies have documented the effects of 3-(5-methoxy-1H-indol-1-yl)propanoic acid:

- Neuroprotection in Cell Models :

- Metabolic Regulation :

Propiedades

IUPAC Name |

3-(5-methoxyindol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-10-2-3-11-9(8-10)4-6-13(11)7-5-12(14)15/h2-4,6,8H,5,7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKNDCIJEUZJFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.